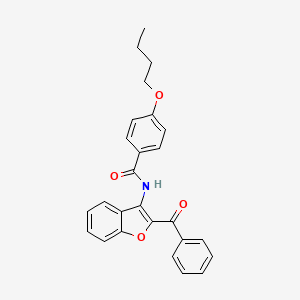![molecular formula C20H22FN3 B15023034 5-(4-fluorophenyl)-1-methyl-N-[4-(propan-2-yl)benzyl]-1H-imidazol-2-amine](/img/structure/B15023034.png)
5-(4-fluorophenyl)-1-methyl-N-[4-(propan-2-yl)benzyl]-1H-imidazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-Fluorophenyl)-1-methyl-N-{[4-(propan-2-yl)phenyl]methyl}-1H-imidazol-2-amine is a synthetic compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of a fluorophenyl group, a methyl group, and a propan-2-ylphenyl group attached to an imidazole ring. Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-fluorophenyl)-1-methyl-N-{[4-(propan-2-yl)phenyl]methyl}-1H-imidazol-2-amine typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of the fluorophenyl group reacts with a halogenated imidazole derivative in the presence of a palladium catalyst.
Methylation and Alkylation: The methyl group and the propan-2-ylphenyl group can be introduced through alkylation reactions using appropriate alkyl halides and bases.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction reactions can be performed on the imidazole ring or the fluorophenyl group, leading to the formation of partially or fully reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Major Products
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of substituted fluorophenyl derivatives.
Aplicaciones Científicas De Investigación
5-(4-Fluorophenyl)-1-methyl-N-{[4-(propan-2-yl)phenyl]methyl}-1H-imidazol-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of 5-(4-fluorophenyl)-1-methyl-N-{[4-(propan-2-yl)phenyl]methyl}-1H-imidazol-2-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in biological processes.
Comparación Con Compuestos Similares
Similar Compounds
- 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole
- Dimethyl-5-(2,2-dimethyl-4,6-dioxohexahydropyrimidin-5-yl)-4-(4-fluorophenyl)-1-(4-methoxyphenyl)-1H-pyrrole-2,3-dicarboxylate
Uniqueness
5-(4-Fluorophenyl)-1-methyl-N-{[4-(propan-2-yl)phenyl]methyl}-1H-imidazol-2-amine is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties. Its combination of fluorophenyl, methyl, and propan-2-ylphenyl groups makes it a versatile compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C20H22FN3 |
|---|---|
Peso molecular |
323.4 g/mol |
Nombre IUPAC |
5-(4-fluorophenyl)-1-methyl-N-[(4-propan-2-ylphenyl)methyl]imidazol-2-amine |
InChI |
InChI=1S/C20H22FN3/c1-14(2)16-6-4-15(5-7-16)12-22-20-23-13-19(24(20)3)17-8-10-18(21)11-9-17/h4-11,13-14H,12H2,1-3H3,(H,22,23) |
Clave InChI |
NRDOBFNCFFSKJG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CC=C(C=C1)CNC2=NC=C(N2C)C3=CC=C(C=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(2-Fluorophenyl)-2-(2-methoxyethyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B15022962.png)
![N'-[(E)-(3-chlorophenyl)methylidene]-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetohydrazide](/img/structure/B15022968.png)
![(2Z)-6-(4-chlorobenzyl)-2-(3,4-diethoxybenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B15022971.png)
![2-amino-4-hydroxy-5-(3-methylphenyl)-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one](/img/structure/B15022978.png)

![N-(4-methoxyphenyl)-3-methyl-6-(4-methylphenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B15022994.png)
![N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B15023004.png)

![[6-(4-methoxyphenyl)-3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl](2-methylpiperidin-1-yl)methanone](/img/structure/B15023009.png)
![6-(4-fluorophenyl)-3-methyl-N-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B15023015.png)
![(4Z)-2-(furan-2-yl)-4-[2-(thiophen-2-yl)-4H-chromen-4-ylidene]-1,3-oxazol-5(4H)-one](/img/structure/B15023016.png)
![3-(4-chlorophenyl)-4-(4-ethoxyphenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B15023020.png)
![N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-[4-(propan-2-yl)phenoxy]acetamide](/img/structure/B15023023.png)
![4-[(E)-({2-[N-(3-Methylphenyl)benzenesulfonamido]acetamido}imino)methyl]phenyl benzoate](/img/structure/B15023038.png)
